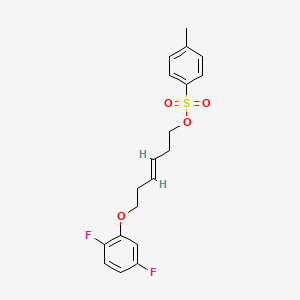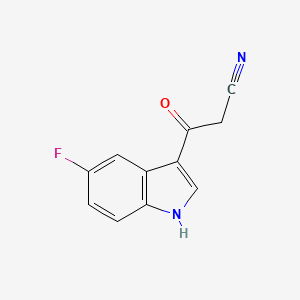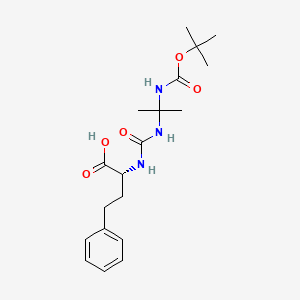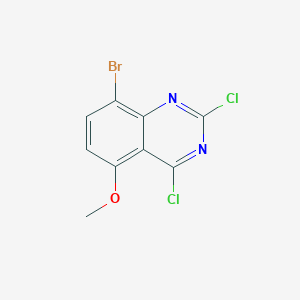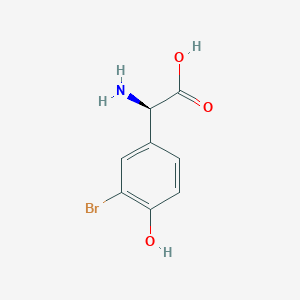![molecular formula C13H23FN2O2 B13052190 tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13052190.png)
tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-fluoro-1,8-diazaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2 It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group
Métodos De Preparación
The synthesis of tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a spirocyclic amine with a fluorinating agent, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed .
Aplicaciones Científicas De Investigación
tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparación Con Compuestos Similares
tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate
These compounds share similar spirocyclic structures but differ in their functional groups and substituents. The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs .
Propiedades
Fórmula molecular |
C13H23FN2O2 |
|---|---|
Peso molecular |
258.33 g/mol |
Nombre IUPAC |
tert-butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-6-4-13(5-7-16)8-10(14)9-15-13/h10,15H,4-9H2,1-3H3 |
Clave InChI |
MRVJYNDJAIAIDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)
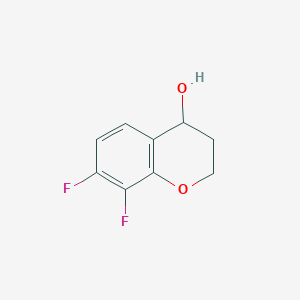
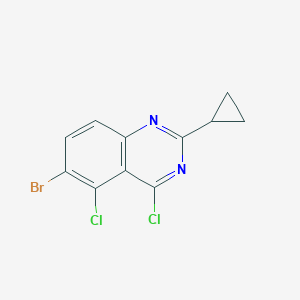



![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)
